molecular formula C12H16N2O3S B1438258 1-{[(2-Thienylmethyl)amino]carbonyl}piperidine-4-carboxylic acid CAS No. 1094461-04-7

1-{[(2-Thienylmethyl)amino]carbonyl}piperidine-4-carboxylic acid

Cat. No. B1438258
CAS RN: 1094461-04-7
M. Wt: 268.33 g/mol
InChI Key: VEACAORLQMQLKV-UHFFFAOYSA-N
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Description

1-{[(2-Thienylmethyl)amino]carbonyl}piperidine-4-carboxylic acid is a chemical compound with the CAS Number: 1094461-04-7 . It has a molecular weight of 268.34 . The IUPAC name for this compound is 1-{[(2-thienylmethyl)amino]carbonyl}-4-piperidinecarboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H16N2O3S/c15-11(16)9-3-5-14(6-4-9)12(17)13-8-10-2-1-7-18-10/h1-2,7,9H,3-6,8H2,(H,13,17)(H,15,16) .


Physical And Chemical Properties Analysis

This compound is a solid . The country of origin is UA .

Scientific Research Applications

Synthesis and Medicinal Applications

  • IKK-β Inhibition : A compound structurally related to 1-{[(2-Thienylmethyl)amino]carbonyl}piperidine-4-carboxylic acid, namely 3-Amino-4-(1,1-difluoro-propyl)-6-(4-methanesulfonyl-piperidin-1-yl)-thieno[2,3-b]pyridine-2-carboxylic acid amide, was identified as a potent inhibitor of IκB Kinase-β (IKK-β). This highlights the potential of related compounds in medicinal chemistry (Latli et al., 2016).

  • Anticancer Agent Development : Synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole was conducted, demonstrating potential as anticancer agents. This indicates the relevance of piperidine-based compounds in developing new treatments for cancer (Rehman et al., 2018).

Chemical Synthesis and Characterization

  • Novel Synthesis Approaches : Research into convenient synthetic routes to related compounds, such as spiro[indole-3,4′-piperidin]-2-ones, has been explored. This is indicative of the ongoing interest in developing new methods for synthesizing piperidine-based compounds (Freund & Mederski, 2000).

  • Structural Analysis : Studies on the zwitterionic 4-piperidinecarboxylic acid monohydrate demonstrate interest in the detailed structural analysis of piperidine derivatives, which can inform their potential applications (Delgado et al., 2001).

Miscellaneous Applications

  • Cardiovascular Activity : Synthesis and evaluation of certain piperidine derivatives for cardiovascular activity highlight another potential application area for this class of compounds (Krauze et al., 2004).

  • Antimicrobial Activity : The development of new piperidine substituted benzothiazole derivatives and their evaluation for antimicrobial activity showcases the diverse applications of piperidine-based compounds in combating microbial infections (Shafi et al., 2021).

properties

IUPAC Name

1-(thiophen-2-ylmethylcarbamoyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S/c15-11(16)9-3-5-14(6-4-9)12(17)13-8-10-2-1-7-18-10/h1-2,7,9H,3-6,8H2,(H,13,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEACAORLQMQLKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)NCC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[(2-Thienylmethyl)amino]carbonyl}piperidine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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